molecular formula C10H12O B11924007 4-Methylindan-5-ol CAS No. 20294-38-6

4-Methylindan-5-ol

Cat. No.: B11924007
CAS No.: 20294-38-6
M. Wt: 148.20 g/mol
InChI Key: BVKUYBCYSJOQLD-UHFFFAOYSA-N
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Description

4-Methylindan-5-ol is an organic compound with the molecular formula C10H12O It is a derivative of indan, featuring a hydroxyl group at the 5-position and a methyl group at the 4-position of the indan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylindan-5-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts alkylation of indan with methylating agents, followed by hydroxylation at the 5-position. The reaction conditions often involve the use of catalysts such as aluminum chloride or sulfuric acid to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure and high-temperature conditions can enhance the efficiency of the cyclization and hydroxylation processes. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methylindan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methyl and hydroxyl groups can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

    Oxidation: 4-Methylindan-5-one.

    Reduction: 4-Methylindan.

    Substitution: 4-Bromoindan-5-ol.

Scientific Research Applications

4-Methylindan-5-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for neuroprotective and anti-inflammatory agents.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4-Methylindan-5-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxyl group to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

  • 5-Methylindan-4-ol
  • 4-Methylindan-6-ol
  • 4-Methylindan-7-ol

Comparison: 4-Methylindan-5-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to 5-Methylindan-4-ol, it exhibits different oxidation and reduction behaviors due to the positional isomerism. The presence of the hydroxyl group at the 5-position also imparts distinct physicochemical properties, such as solubility and boiling point, compared to its isomers.

Properties

CAS No.

20294-38-6

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C10H12O/c1-7-9-4-2-3-8(9)5-6-10(7)11/h5-6,11H,2-4H2,1H3

InChI Key

BVKUYBCYSJOQLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC2)O

Origin of Product

United States

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